molecular formula C19H14F3NO4S2 B2716723 N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797615-94-1

N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2716723
CAS No.: 1797615-94-1
M. Wt: 441.44
InChI Key: JIRRBHIWECTOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14F3NO4S2 and its molecular weight is 441.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Novel derivatives of N-(substituted aryl/alkylcarbamothioyl)benzenesulfonamides, related to the compound of interest, have been synthesized and characterized for their potential as therapeutic agents. These compounds exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain derivatives did not cause tissue damage in the liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).

Molecular Structure and Anticancer Activity

  • A series of novel 5-substituted benzenesulfonamide derivatives demonstrated significant cytotoxic activity against various human cancer cell lines. These compounds were found to induce apoptosis in cancer cells, highlighting their potential in anticancer therapy (B. Żołnowska et al., 2016).

Inhibition of Carbonic Anhydrase Isozymes

  • Compounds incorporating benzenesulfonamide moieties have been investigated for their inhibitory activity against carbonic anhydrase isozymes, which are associated with various diseases such as glaucoma, epilepsy, and cancer. These studies revealed potent inhibition of specific isozymes, suggesting their potential application in treating these diseases (A. Alafeefy et al., 2015).

Antitumor Evaluation and Molecular Modeling

  • Benzenesulfonamide derivatives have been evaluated for their antitumor activities. QSAR (Quantitative Structure–Activity Relationships) studies on these compounds provided predictive models for their cytotoxicity against various cancer cell lines. Molecular docking studies helped in understanding their binding mechanisms within the active site of target proteins (Łukasz Tomorowicz et al., 2020).

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO4S2/c20-19(21,22)27-15-8-4-5-9-17(15)29(25,26)23-12-14-10-11-16(28-14)18(24)13-6-2-1-3-7-13/h1-11,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRRBHIWECTOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.